molecular formula C14H14IN3 B1582048 4'-Iodo-4-dimethylaminoazobenzene CAS No. 3805-67-2

4'-Iodo-4-dimethylaminoazobenzene

Cat. No.: B1582048
CAS No.: 3805-67-2
M. Wt: 351.19 g/mol
InChI Key: JSCFDMNXBTVUTH-UHFFFAOYSA-N
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Description

4'-Iodo-4-dimethylaminoazobenzene is a chemical compound with the molecular formula C14H14IN3. It is characterized by its yellow color and slight solubility in water. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Iodo-4-dimethylaminoazobenzene typically involves the diazotization of 4-iodoaniline followed by coupling with N,N-dimethylaniline. The reaction conditions require careful control of temperature and pH to ensure the formation of the azo bond.

Industrial Production Methods: In an industrial setting, the compound is produced through a scaled-up version of the laboratory synthesis. This involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and maximize yield.

Chemical Reactions Analysis

Types of Reactions: 4'-Iodo-4-dimethylaminoazobenzene can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium dithionite and hydrogen gas are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4'-Iodo-4-dimethylaminoazobenzene is widely used in scientific research due to its unique properties. It serves as a model compound in studies of azo dye chemistry, photophysical properties, and biological interactions. Additionally, it is used in the development of new materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which 4'-Iodo-4-dimethylaminoazobenzene exerts its effects involves its interaction with molecular targets and pathways. The azo group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound's iodine atom also contributes to its biological activity, making it useful in studies of iodine metabolism and thyroid function.

Comparison with Similar Compounds

4'-Iodo-4-dimethylaminoazobenzene is compared to other azo compounds such as 4'-chloro-4-dimethylaminoazobenzene and 4'-bromo-4-dimethylaminoazobenzene. While these compounds share similar structural features, the presence of different halogens (chlorine, bromine, iodine) results in variations in their chemical and biological properties. The iodine atom in this compound imparts unique reactivity and biological activity, distinguishing it from its counterparts.

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Properties

IUPAC Name

4-[(4-iodophenyl)diazenyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14IN3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCFDMNXBTVUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501039007
Record name Benzenamine, 4-[2-(4-iodophenyl)diazenyl]-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501039007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3805-67-2
Record name Aniline, p-((p-iodophenyl)azo)-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003805672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-[2-(4-iodophenyl)diazenyl]-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501039007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Iodo-4-dimethylaminoazobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the incorporation of 4'-Iodo-4-dimethylaminoazobenzene (IDMA) affect the properties of the supramolecular polymer film?

A1: The presence of IDMA introduces photoresponsive behavior to the supramolecular polymer film. [, ] Specifically, the azobenzene moiety within IDMA undergoes trans-cis isomerization upon exposure to linearly polarized light. [] This isomerization, in turn, influences the morphology of the porous film. As the IDMA content increases, the pore size of the film also increases. [] Furthermore, the shape of the pores can be manipulated by changing the polarization direction of the incident light. For example, round holes can be transformed into rectangular or rhombic shapes depending on the light polarization. [] This control over pore morphology is achievable without additional synthetic steps, highlighting the unique advantage of incorporating IDMA.

Q2: What is the significance of using a hybrid material system like PMMA/SiO2 doped with IDMA?

A2: Incorporating IDMA into a hybrid PMMA/SiO2 matrix offers several advantages for nonlinear optical applications. Firstly, the presence of the SiO2 network enhances the stability of the azo orientation within the material. [] This stability is crucial for maintaining the desired optical properties over time. Secondly, the hybrid material exhibits a broader absorption spectrum compared to a system containing only PMMA and IDMA. [] This broadened spectrum is beneficial for applications requiring a wider range of wavelengths, such as all-optical poling techniques. Overall, the hybrid material system demonstrates the potential of IDMA for developing efficient and stable nonlinear optical devices.

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